molecular formula C20H21ClN2O6S B11244339 Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate

Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate

Cat. No.: B11244339
M. Wt: 452.9 g/mol
InChI Key: OTMROTUHZQTMCD-UHFFFAOYSA-N
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Description

Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate is a complex organic compound that features a benzoxazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination is usually achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or primary amines, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzoxazepine ring system is particularly interesting for its potential biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the benzoxazepine ring system suggests it could fit into specific binding sites, influencing molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepine Derivatives: Compounds with similar ring systems, such as 1,5-benzoxazepines, which are known for their biological activity.

    Sulfonyl Chlorides: Compounds containing sulfonyl chloride groups, which are reactive intermediates in organic synthesis.

Uniqueness

What sets Methyl 3-({[7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)-2-methylbenzoate apart is the combination of the benzoxazepine ring with the sulfonyl and ester functional groups. This unique combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21ClN2O6S

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 3-[(7-chloro-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]-2-methylbenzoate

InChI

InChI=1S/C20H21ClN2O6S/c1-12-14(20(25)28-2)5-4-6-15(12)22-19(24)18-9-10-23(30(3,26)27)16-11-13(21)7-8-17(16)29-18/h4-8,11,18H,9-10H2,1-3H3,(H,22,24)

InChI Key

OTMROTUHZQTMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C)C(=O)OC

Origin of Product

United States

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